molecular formula C22H19NO2 B5180538 (2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

(2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B5180538
M. Wt: 329.4 g/mol
InChI Key: IDFFZMXMENBGAE-FOCLMDBBSA-N
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Description

(2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include epoxides, reduced derivatives, and substituted chalcones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its diverse biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(biphenyl-4-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of biphenyl and methoxyphenyl groups, along with the enone moiety, allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16,23H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFFZMXMENBGAE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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